Methoxyacetyl chloride
Overview
Description
Methoxyacetyl chloride, also known as methoxyacetic acid chloride, is an organic compound with the molecular formula CH3OCH2COCl. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity, particularly in acylation reactions, making it valuable in the production of various chemical products .
Mechanism of Action
Target of Action
Methoxyacetyl chloride primarily targets certain organic compounds for methoxyacetylation . It interacts with these targets to form new compounds, such as 8-Methoxyacetoxybilocularin A and N-(2-methoxyacetyl)-benzamides .
Mode of Action
The compound acts by reacting with its targets in a process called methoxyacetylation . This reaction results in the formation of new compounds. For instance, it can react with Bilocularin A to synthesize 8-Methoxyacetoxybilocularin A . It can also react with substituted and unsubstituted benzamides to synthesize N-(2-methoxyacetyl)-benzamides .
Biochemical Pathways
This compound is involved in the synthesis of β-lactams by reacting with imines . β-lactams are a class of antibiotics that include penicillins and cephalosporins. It is also used in the post-synthetic modification of the metal-organic framework (MOF), MIL-101, to synthesize a catalyst for the cycloaddition reaction of CO2 with propylene oxide .
Result of Action
The result of this compound’s action is the formation of new compounds through methoxyacetylation . These new compounds can have various applications, such as in the production of pharmaceuticals and dyes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is sensitive to moisture , and its storage temperature is recommended to be between 2-8°C . These factors can affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxyacetyl chloride can be synthesized through the reaction of methoxyacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where methoxyacetic acid is treated with an excess of thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases:
CH3OCH2COOH+SOCl2→CH3OCH2COCl+SO2+HCl
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of thionyl chloride is common due to its efficiency in converting carboxylic acids to acyl chlorides .
Chemical Reactions Analysis
Types of Reactions: Methoxyacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form methoxyacetic acid and hydrochloric acid.
Acylation: It is used in Friedel-Crafts acylation reactions to introduce the methoxyacetyl group into aromatic compounds.
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base such as pyridine.
Water: Hydrolysis occurs readily, especially in the presence of a base to neutralize the hydrochloric acid formed.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Methoxyacetic Acid: Formed from hydrolysis
Scientific Research Applications
Methoxyacetyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an acylating agent, it is used to introduce the methoxyacetyl group into various organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Employed in the modification of polymers and the synthesis of advanced materials.
Catalysis: Used in the preparation of catalysts for chemical reactions, such as the cycloaddition of carbon dioxide with propylene oxide
Comparison with Similar Compounds
Acetyl Chloride (CH3COCl): Similar in reactivity but lacks the methoxy group.
Benzoyl Chloride (C6H5COCl): Contains a benzene ring instead of a methoxy group.
Methoxyacetic Acid (CH3OCH2COOH): The parent acid of methoxyacetyl chloride.
Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts different reactivity and properties compared to other acyl chlorides. The methoxy group can influence the electronic properties of the compound, making it suitable for specific synthetic applications where other acyl chlorides may not be as effective .
Properties
IUPAC Name |
2-methoxyacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c1-6-2-3(4)5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKWHOSQTYYFAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075238 | |
Record name | Acetyl chloride, methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38870-89-2 | |
Record name | Methoxyacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38870-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxyacetyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038870892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38870-89-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetyl chloride, methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxyacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOXYACETYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66S02B1S3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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